molecular formula C15H12ClN3O2S B10956116 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-chloro-6-methoxyphenol

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-chloro-6-methoxyphenol

Cat. No.: B10956116
M. Wt: 333.8 g/mol
InChI Key: PMNXKCKPFRNMIO-CAOOACKPSA-N
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Description

5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzaldehyde moiety substituted with chloro, hydroxy, and methoxy groups, linked to a benzothiazole ring via a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone typically involves the condensation reaction between 5-chloro-2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the presence of the benzothiazole ring contributes to its ability to interact with biological macromolecules, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a bromo group instead of chloro.

    2-Hydroxy-5-methoxybenzaldehyde: Lacks the chloro substitution.

    5-Chloro-2-hydroxy-3-methoxybenzaldehyde: The parent compound without the hydrazone linkage.

Uniqueness

The uniqueness of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The hydrazone linkage and benzothiazole ring are particularly noteworthy, as they contribute to the compound’s stability and ability to form complexes with metal ions.

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-chloro-6-methoxyphenol

InChI

InChI=1S/C15H12ClN3O2S/c1-21-12-7-10(16)6-9(14(12)20)8-17-19-15-18-11-4-2-3-5-13(11)22-15/h2-8,20H,1H3,(H,18,19)/b17-8+

InChI Key

PMNXKCKPFRNMIO-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC2=NC3=CC=CC=C3S2)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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